3-Ethyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-Ethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported .Molecular Structure Analysis
The molecular structure of “3-Ethyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C8H12N2O2 .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-1H-pyrazole-5-carboxylic acid” include its molecular formula (C8H12N2O2), average mass (168.193 Da), and monoisotopic mass (168.089874 Da) . It appears as white to cream or pale yellow crystals or powder .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agents
Pyrazole derivatives, including 5-ethyl-1H-pyrazole-3-carboxylic Acid, have been extensively studied for their potential as antimicrobial and anticancer agents. Their structure allows for the synthesis of compounds that can interact with various biological targets . These interactions can inhibit the growth of bacteria and cancer cells, making them valuable in the development of new therapies.
Agriculture: Pesticides and Plant Growth Regulators
The pyrazole ring is a common feature in many pesticides, including fungicides, insecticides, and herbicides . The versatility of 5-ethyl-1H-pyrazole-3-carboxylic Acid allows for the creation of compounds that can protect crops from pests and diseases, as well as regulate plant growth for improved agricultural yield.
Organic Synthesis: Building Blocks
In organic synthesis, 5-ethyl-1H-pyrazole-3-carboxylic Acid serves as a building block for the construction of more complex molecules . Its reactivity enables the formation of diverse chemical structures, which can be used in various synthetic applications.
Pharmaceutical Research: Drug Design
The pyrazole core of 5-ethyl-1H-pyrazole-3-carboxylic Acid is a key element in drug design. It is part of the structure of several small molecule drugs approved by the US FDA . Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects.
Biochemistry: Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors. For instance, they can inhibit D-amino acid oxidase, which is involved in the metabolism of certain amino acids . This property is crucial for studying biochemical pathways and developing treatments for related disorders.
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “3-Ethyl-1H-pyrazole-5-carboxylic acid” could involve its use in these areas.
properties
IUPAC Name |
5-ethyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(6(9)10)8-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYJWRMYFJLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406774 | |
Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1H-pyrazole-3-carboxylic Acid | |
CAS RN |
4027-59-2 | |
Record name | 5-Ethyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.